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molecular formula C10H9NO3S B8357850 3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid ethyl ester

3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acid ethyl ester

Cat. No. B8357850
M. Wt: 223.25 g/mol
InChI Key: OEHPPLKGMCCUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893085B2

Procedure details

To a cooled (5° C.) stirred solution of 3-chloro-isonicotinic acid ethyl ester (1.11 g, 6.0 mmol) and mercapto-acetic acid ethyl ester (1.8 ml, 16.7 mmol) in anhydrous DMF (20 ml), under an argon atmosphere, was added sodium hydride (15.6 mmol, 60% dispersion in oil, 622 mg) in portions over 20 minutes. Stirring was continued at 5° C. for 20 minutes, followed by 18 hours at room temperature. The reaction mixture was then quenched by the addition of water (5 ml), acidified by the addition of acetic acid (1 ml), and subsequently concentrated to provide a residue. The residue was partitioned between ethyl acetate (150 ml) and water (50 ml). The organic phase was isolated, dried over sodium sulphate, filtered and evaporated to give a yellow oil. The oil was purified by flash chromatography (Si-SPE, pentane:ethyl acetate, gradient 80:20 to 30:70) to afford the title compound as a yellow solid (1.33 g, 99%). LCMS (method B): RT=2.57 min, M+H+=224.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
622 mg
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1Cl)C.[CH2:13]([O:15][C:16](=[O:19])[CH2:17][SH:18])[CH3:14].[H-].[Na+]>CN(C=O)C>[CH2:13]([O:15][C:16]([C:17]1[S:18][C:6]2=[CH:7][N:8]=[CH:9][CH:10]=[C:5]2[C:4]=1[OH:12])=[O:19])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
C(C)OC(C1=C(C=NC=C1)Cl)=O
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
622 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 18 hours at room temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of water (5 ml)
ADDITION
Type
ADDITION
Details
acidified by the addition of acetic acid (1 ml)
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated
CUSTOM
Type
CUSTOM
Details
to provide a residue
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (150 ml) and water (50 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography (Si-SPE, pentane:ethyl acetate, gradient 80:20 to 30:70)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C=2C(=CN=CC2)S1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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